molecular formula C30H22O12 B158392 Xanthomegnin CAS No. 1685-91-2

Xanthomegnin

Cat. No. B158392
CAS RN: 1685-91-2
M. Wt: 574.5 g/mol
InChI Key: WICHONPZVIYWIJ-UHFFFAOYSA-N
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Description

Xanthomegnin is a potent iNOS inhibitor . It is a solid substance that is soluble in DMSO . It is sourced from Penicillium citreo-viride . The molecular weight of Xanthomegnin is 574.5 Da .


Synthesis Analysis

Xanthomegnin production was found to be infrequent in fungal strains recovered from patients with ocular mycoses . A study detected Xanthomegnin activity (0.02 µg/ml) in one of the three Aspergillus flavus strains . Another study outlined the synthesis of Xanthomegnin from a common chiral intermediate .


Molecular Structure Analysis

Xanthomegnin has a molecular formula of C30H22O12 . Its average mass is 574.489 Da and its monoisotopic mass is 574.111145 Da . It has two defined stereocentres .


Chemical Reactions Analysis

The chemical reactions involving Xanthomegnin are not well-documented .


Physical And Chemical Properties Analysis

Xanthomegnin has a density of 1.6±0.1 g/cm3 . Its boiling point is 943.7±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 142.0±3.0 kJ/mol . The flash point is 315.7±27.8 °C . The index of refraction is 1.705 .

Scientific Research Applications

Xanthomegnin in Dermatophytic Infections

Xanthomegnin is known for its role in dermatophytic infections. It's been found that the most common dermatophytic species, Trichophyton rubrum, produces xanthomegnin in infected nail and skin material. The presence of xanthomegnin varies among clinical samples but is notably absent in uninfected nails, suggesting a connection between xanthomegnin and dermatophytic infections. The clinical consequences of xanthomegnin exposure in such infections are still under investigation (Gupta et al., 2000).

Xanthomegnin in Ocular Mycoses

In the realm of ocular mycoses, xanthomegnin's role is less prominent. A study involving 62 fungal strains associated with ocular infections revealed that xanthomegnin production was quite rare, identified in only one out of three Aspergillus flavus strains. This infrequency suggests that while xanthomegnin may play a role in some fungal infections, it is not a widespread factor in ocular mycoses (Ozdemir et al., 2016).

Xanthomegnin's Insufficiency in Differentiating Dermatophytic Species

The reliability of xanthomegnin as a biomarker for differentiating between Trichophyton rubrum and Trichophyton mentagrophytes complexes was evaluated, and it was concluded that xanthomegnin detection does not offer a dependable differentiation method. Both complexes showed xanthomegnin activity, indicating that its presence is not exclusive to a particular dermatophytic species (Kandemir et al., 2015).

Xanthomegnin in HIV-1 Inhibition

Xanthomegnin has been identified in the broader context of viral infections, particularly HIV-1. Xanthoviridicatins E and F, part of the xanthomegnin family, have shown inhibitory activity against HIV-1 integrase, a key enzyme in the replication of the virus. This finding opens potential avenues for anti-retroviral therapy, indicating that xanthomegnin derivatives could contribute significantly to medical treatment strategies for HIV-1 (Singh et al., 2003).

Xanthomegnin in Anti-Dormant Mycobacterial Activity

Xanthomegnin, along with viomellein, has been rediscovered as a substance with significant anti-dormant mycobacterial activity. This activity is particularly notable against Mycobacterium bovis BCG, where xanthomegnin showed higher activity against dormant forms than against actively growing ones. The mechanism through which xanthomegnin exhibits this anti-mycobacterial activity is still a subject of research, distinguishing it from direct DNA chelating effects (Kamiya et al., 2017).

properties

IUPAC Name

10-hydroxy-8-(10-hydroxy-7-methoxy-3-methyl-1,6,9-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,9-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O12/c1-9-5-11-7-13-17(23(33)15(11)29(37)41-9)25(35)19(27(39-3)21(13)31)20-26(36)18-14(22(32)28(20)40-4)8-12-6-10(2)42-30(38)16(12)24(18)34/h7-10,33-34H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICHONPZVIYWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=C(C4=O)C(=C6C(=C5)CC(OC6=O)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937500
Record name 10,10'-Dihydroxy-7,7'-dimethoxy-3,3'-dimethyl-3,3',4,4'-tetrahydro-1H,1'H-[8,8'-binaphtho[2,3-c]pyran]-1,1',6,6',9,9'-hexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xanthomegnin

CAS RN

1685-91-2
Record name Xanthomegnin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10,10'-Dihydroxy-7,7'-dimethoxy-3,3'-dimethyl-3,3',4,4'-tetrahydro-1H,1'H-[8,8'-binaphtho[2,3-c]pyran]-1,1',6,6',9,9'-hexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
AK Gupta, I Ahmad, I Borst, RC Summerbell - Journal of investigative …, 2000 - Elsevier
… Xanthomegnin, a mutagenic mycotoxin best known as an … This study investigates the production of xanthomegnin by the … In view of the labile nature of xanthomegnin, a chromatographic …
Number of citations: 61 www.sciencedirect.com
W Day - 1962 - escholarship.mcgill.ca
The object or the work described here was to clariry the chemical nature of the coloured metabolites which are produced by the fungus, TrichophYton megn. ini. This thesis is a …
Number of citations: 2 escholarship.mcgill.ca
G Just, WC Day, F Blank - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
… Xanthomegnin represented about 0.10% of the dried mycelium. … The empirical formula of xanthomegnin was origiilally established as C15HI2O6 based on the elemental analysis. …
Number of citations: 74 cdnsciencepub.com
ME Stack, NL Brown, RM Eppley - Journal of the Association of …, 1978 - academic.oup.com
… for detection and quantitation of the xanthomegnin. The identity of xanthomegnin is confirmed by thin … The recovery of xanthomegnin added to corn samples at levels of 0.75—9.6 mg/kg …
Number of citations: 23 academic.oup.com
ME Stack, RM Eppley, PA Dreifuss… - Applied and …, 1977 - Am Soc Microbiol
Four of the metabolites of Penicillium viridicatum 66-68-2 grown on rice cultures were isolated and identified as xanthomegnin, viomellein, rubrosulphin, and viopurpurin. Melting points, …
Number of citations: 72 journals.asm.org
K Kawai, T AKITA, S NISHIBE, Y NOZAWA… - The Journal of …, 1976 - jstage.jst.go.jp
… were uncoupled by xanthomegnin. Spectroscopic observations revealed that xanthomegnin interacted with BSA … Analogous interactions between mitochondria and xanthomegnin or O-…
Number of citations: 43 www.jstage.jst.go.jp
P Sedmera, J Volc, J Weijer, J Vokoun… - Collection of …, 1981 - cccc.uochb.cas.cz
… chloroform extract, one was identified as xanthomegnin (1), the other unidentified pigments were reported as 1,4-naphthoquinones related to xanthomegnin on the basis of their IR and …
Number of citations: 13 cccc.uochb.cas.cz
Y Ito, K KAWAI, Y NOZAWA - The Journal of Biochemistry, 1973 - jstage.jst.go.jp
… that xanthomegnin … xanthomegnin ; this stimulation was prevented by bovine serum albumin (BSA). 3. A large-amplitude swelling of isolated mitochondria was induced by xanthomegnin …
Number of citations: 48 www.jstage.jst.go.jp
JH Wall, EB Lillehoj - Journal of Chromatography A, 1983 - Elsevier
Preliminary separations of xanthomegnin and viomellein demonstrated some irreversible binding to silica. However, reversed-phase high-performance liquid chromatographic …
Number of citations: 12 www.sciencedirect.com
ME Stack, PB Mislivec - Applied and Environmental Microbiology, 1978 - Am Soc Microbiol
… xanthomegnin and viomellein. Six of 14 Aspergillus ochraceus isolates produced from 0.3 to 1.3 mg of xanthomegnin … produced 0.1 mg of xanthomegnin per g and 0.06 mg of viomellein …
Number of citations: 64 journals.asm.org

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